三硫化金

描述

Gold (III) sulfide, also known as auric sulfide or gold trisulfide, is an inorganic compound with the formula Au2S3 . It has been described as a black and amorphous solid .

Synthesis Analysis

Early investigations claimed to prepare auric sulfide by the reaction of lithium tetrachloroaurate with hydrogen sulfide . A remarkable selectivity was achieved using Na2S as a sulfur-transfer agent under mild, greener, catalyst-free, and additive-free conditions . It is also claimed that cyclo-octasulfur reduces gold (III) sulfate to a mixture of gold sulfides and sulfur oxides .

Molecular Structure Analysis

Gold (I) sulfide (Au2S) has a simple cubic structure . The molecular formula of Gold trisulfide is Au2S3 and its molecular weight is 490.11 .

Chemical Reactions Analysis

Gold (III) sulfide is claimed to react with nitric acid as well as sodium cyanide. It is claimed to dissolve in concentrated sodium sulfide solution .

Physical And Chemical Properties Analysis

Gold is a soft yellow metal, with the highest ductility and malleability of any metal . Gold trisulfide is described as a black and amorphous solid . It has a simple cubic structure and is insoluble in water .

科学研究应用

电化学还原过程:一项研究重点研究了包括三硫化金在内的不对称三苯甲基二硫化物和三硫化物,在金电极上使用循环伏安法。它表明,在镀金电极上的电化学还原过程是不可逆的,并且受扩散控制,而在裸金电极上,在 S-S 键断裂后会形成自组装单层 (Al-Rawashdeh,Abu-Yousef,& Kanan,2008).

三硫离子的稳定性:研究表明,三硫离子 S3- 在高温下是稳定的,并且在地质流体中硫和金的运输和浓缩中起着至关重要的作用,特别是在变质带和俯冲带环境中 (Pokrovski & Dubrovinsky,2011).

热液流体中的金形态:一项使用高能分辨荧光检测 X 射线吸收光谱 (HERFD-XAS) 的研究证明了三硫离子在热液岩浆矿床中金的迁移和富集中至关重要的作用,特别是与俯冲带相关的矿床 (Pokrovski 等,2021).

金矿床中的硫自由基:另一项研究强调了硫自由基离子(如 S3-)在高效提取、运输和地质流体沉积金中的重要性,为资源勘探和金基纳米材料的水热合成提供了新的视角 (Pokrovski 等,2015).

一氧化碳氟磺酸金(I)的合成:对氟磺酸中的三(氟磺酸根)金的研究表明,该溶液表现为超酸,并将 Au(III) 还原为 Au(I),从而形成一氧化碳金(I)衍生物 Au(CO)SO3F (Willner & Aubke,1990).

作用机制

安全和危害

未来方向

Gold nanoparticles derived from biological sources are expected to have different properties than those derived from chemical sources, allowing for a wider range of applications . The recent progress of gold (I) and gold (III) complexes is comprehensively summarized, and their activities and mechanism of action are documented .

属性

IUPAC Name |

gold(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Au.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUKTSZWNLNUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

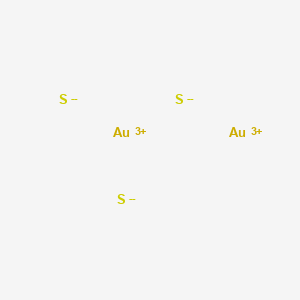

[S-2].[S-2].[S-2].[Au+3].[Au+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Au2S3 | |

| Record name | gold trisulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold_trisulfide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Gold(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Gold trisulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20976 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Gold trisulfide | |

CAS RN |

1303-61-3 | |

| Record name | Gold trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold sulfide (Au2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Digold trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOLD TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VE32L584P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。